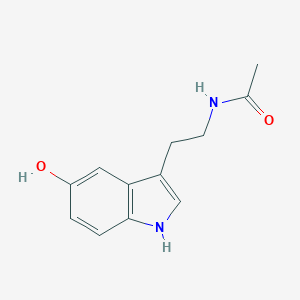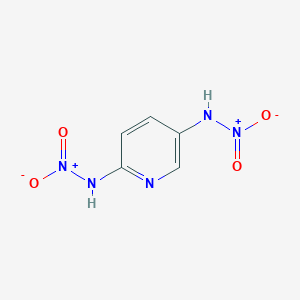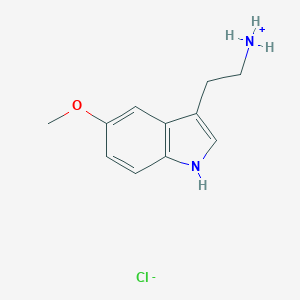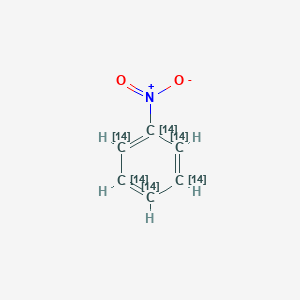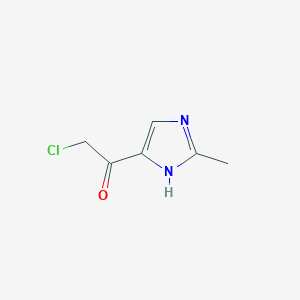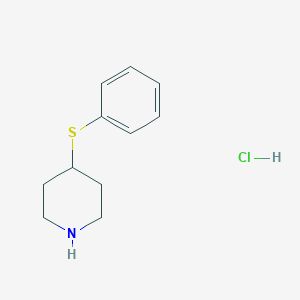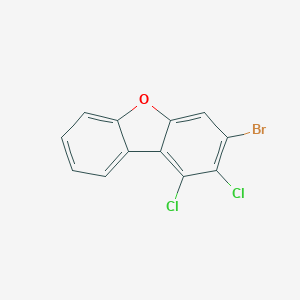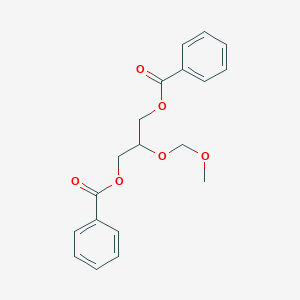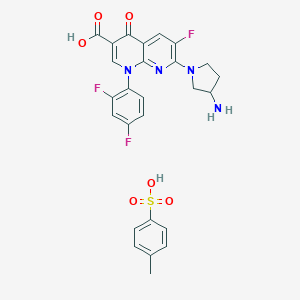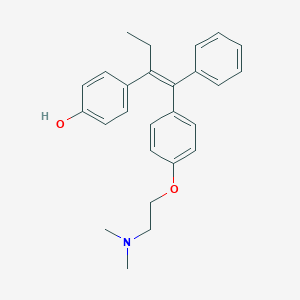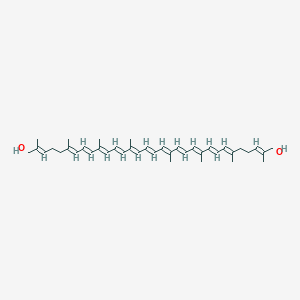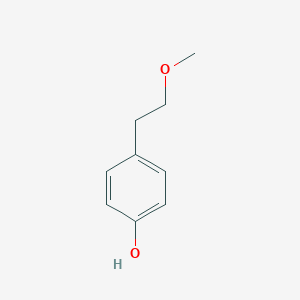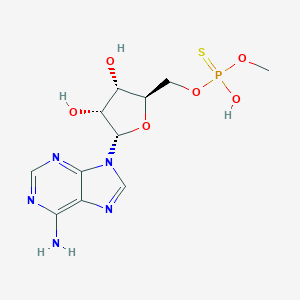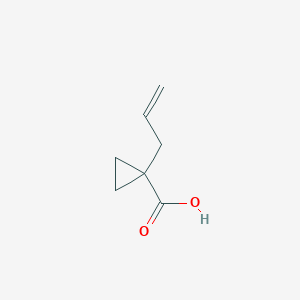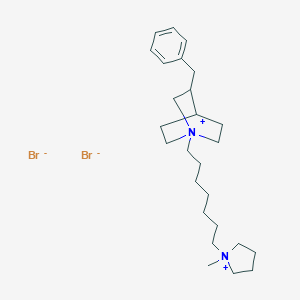
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is a chemical compound that belongs to the class of quinuclidine derivatives. It is a synthetic compound with the molecular formula C29H44Br2N2 and a molecular weight of 584.5 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. These effects are thought to be mediated by the compound's ability to inhibit acetylcholinesterase and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is its potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the research on 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to investigate its potential as a treatment for pain and inflammation. Furthermore, the toxicity of this compound needs to be further investigated to ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves the reaction of quinuclidine with benzyl bromide and 7-bromoheptan-1-amine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Número CAS |
19748-68-6 |
|---|---|
Nombre del producto |
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide |
Fórmula molecular |
C26H44Br2N2 |
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
3-benzyl-1-[7-(1-methylpyrrolidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C26H44N2.2BrH/c1-27(17-10-11-18-27)16-8-3-2-4-9-19-28-20-14-25(15-21-28)26(23-28)22-24-12-6-5-7-13-24;;/h5-7,12-13,25-26H,2-4,8-11,14-23H2,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
JOBVHUJJKFSOGS-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
SMILES canónico |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Sinónimos |
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



